molecular formula C11H22N2 B3039447 (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane CAS No. 1072102-31-8

(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane

Cat. No. B3039447
CAS RN: 1072102-31-8
M. Wt: 182.31 g/mol
InChI Key: CLNMUPYECOXNEZ-QWRGUYRKSA-N
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Description

(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane is a valuable intermediate used for constructing quinolone and naphthyridine derivatives having antibacterial effectiveness . It’s a molecular scaffold found in a wide range of natural products and medicinal agents .


Synthesis Analysis

The synthesis of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane involves several steps which are easy to operate with high yield . The entire synthetic process includes 8 steps . The preparation of (S,S)-2,8-diazabicyclo [4.3.0]nonane of formula I-a is showing in scheme 1 . The intermediate, racemic cis- (S,S/R,R)-8-benzyl-2,8-diazabicyclo [4.3.0]nonane of formula IV described in EP 0350733B1 is prepared via the coupling of pyridine-2,3-dicarboxylic acid with benzylamine to form 6-benzyl-pyrrolo [3,4-b]pyridine-5,7-dione of formula II, followed by de-aromatization via catalytic hydrogenation to generate formula III and LAH reduction to remove di-carbonyl groups .


Molecular Structure Analysis

The amino substituted bicyclo[4.3.0]nonane is a molecular scaffold found in a wide range of natural products and medicinal agents . Despite this, synthetic methods for the general preparation of this structural motif are sparse .


Chemical Reactions Analysis

The development of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives as sigma receptors (SRs) ligands is reported . The compounds were evaluated in S1R and S2R binding assays, and modeling studies were carried out to analyze the binding mode .

Scientific Research Applications

Enantioselective Synthesis

(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane: serves as a valuable intermediate in the enantioselective synthesis of other compounds. Notably, a method was developed using ®-2-amino-2-phenyl-ethanol as a chiral induction reagent. The synthetic process involves eight steps, yielding the desired product with high efficiency .

properties

IUPAC Name

(3S,8aS)-3-(2-methylpropyl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-9(2)6-10-8-13-5-3-4-11(13)7-12-10/h9-12H,3-8H2,1-2H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNMUPYECOXNEZ-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCCC2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CN2CCC[C@H]2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane
Reactant of Route 2
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane
Reactant of Route 3
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane
Reactant of Route 4
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane
Reactant of Route 5
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane
Reactant of Route 6
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane

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